molecular formula C14H18ClN3OS B1387708 7-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine CAS No. 1105189-47-6

7-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine

Cat. No.: B1387708
CAS No.: 1105189-47-6
M. Wt: 311.8 g/mol
InChI Key: QTEZJDAGVIXDFR-UHFFFAOYSA-N
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Description

7-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine is a synthetic organic compound with the molecular formula C14H18ClN3OS. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. Its structure features a benzo[d]thiazole core, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: The initial step involves the cyclization of 2-aminothiophenol with a suitable chloroacetyl chloride derivative to form the benzo[d]thiazole core.

    Chlorination: The benzo[d]thiazole core is then chlorinated at the 7-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Alkylation: The chlorinated benzo[d]thiazole is then alkylated with 4-methylbenzyl chloride under basic conditions to introduce the 4-methyl group.

    Amine Introduction: Finally, the morpholinoethylamine is introduced via nucleophilic substitution, typically using a base such as sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce any nitro or carbonyl groups present.

    Substitution: The chlorine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzo[d]thiazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 7-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has potential applications in the study of enzyme inhibition and receptor binding due to its structural similarity to other bioactive molecules. It can be used in assays to investigate the interaction with various biological targets.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 7-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-4-methylbenzo[d]thiazol-2-amine
  • 4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine
  • 7-chloro-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine

Uniqueness

Compared to these similar compounds, 7-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine is unique due to the specific combination of substituents on the benzo[d]thiazole core. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

7-chloro-4-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3OS/c1-10-2-3-11(15)13-12(10)17-14(20-13)16-4-5-18-6-8-19-9-7-18/h2-3H,4-9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEZJDAGVIXDFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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